Copper;dipotassium;tetrachloride;dihydrate

货号 B158677

CAS 编号:

10085-76-4

分子量: 319.6 g/mol

InChI 键: QDLOTAGCTPEFOF-UHFFFAOYSA-J

注意: 仅供研究使用。不适用于人类或兽医用途。

通常有库存

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Copper;dipotassium;tetrachloride;dihydrate, also known as Potassium tetrachloridocuprate (II), is a salt with the chemical formula K2CuCl4. It is often found as the dihydrate K2CuCl4·2H2O, which is a brilliant greenish-blue crystalline solid . This compound also occurs naturally as the rare mineral mitscherlichite .

Synthesis Analysis

The dihydrate form of this compound can be obtained by slow evaporation of a solution of potassium chloride (KCl) and copper (II) chloride (CuCl2) in a 2:1 molar ratio . The dihydrate occurs rarely in nature near volcanic vents, e.g., in Mount Vesuvius, as the mineral mitscherlichite .Molecular Structure Analysis

The crystal structure of the dihydrate was partially determined in 1927 and refined in 1934 . The structure is tetragonal P42/mnm (136), Z=2, isostructural with ammonium tetrachoridocuprate (II) (NH4)2CuCl4·2H2O and rubidium tetrachoridocuprate (II) Rb2CuCl4·2H2O . Each copper atom is immediately surrounded by two oxygen atoms and four chlorine atoms forming a hydrated tetrachloridocuprate (II) anion .Physical And Chemical Properties Analysis

Copper;dipotassium;tetrachloride;dihydrate has a molecular weight of 319.585 g/mol . It appears as greenish-blue crystals . The density of the dihydrate is 2.416 g/cm3 at 25 °C .Relevant Papers

- “Trace Amounts of Aqueous Copper (II) Chloride Complexes in Hypersaline Solutions: Spectrophotometric and Thermodynamic Studies” - This paper provides a comprehensive overview of the thermodynamic properties of aqueous copper (II) chloride complexes, which is important for understanding and quantitatively modeling trace copper behavior in hydrometallurgical extraction processing .

- “Irreversible thermochromism in copper chloride Imidazolium” - This paper discusses the exothermic chemical reaction that occurs when copper(II) dichloride dihydrate is mixed with butylmethylimidazolium chloride .

属性

IUPAC Name |

copper;dipotassium;tetrachloride;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Cu.2K.2H2O/h4*1H;;;;2*1H2/q;;;;+2;2*+1;;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLOTAGCTPEFOF-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4CuH4K2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648455 |

Source

|

| Record name | Copper(2+) potassium chloride--water (1/2/4/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium tetrachlorocupurate(II) dihydrate | |

CAS RN |

10085-76-4 |

Source

|

| Record name | Copper(2+) potassium chloride--water (1/2/4/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

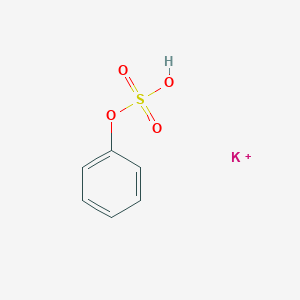

Potassium phenyl sulfate

1733-88-6

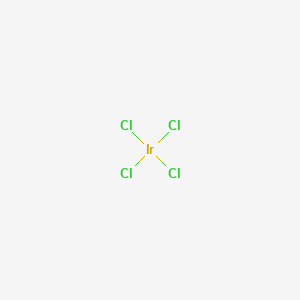

Iridium tetrachloride

10025-97-5

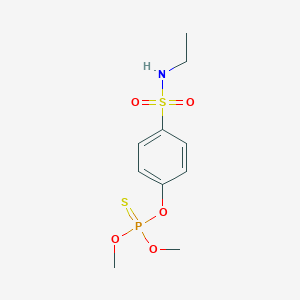

![(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B158594.png)